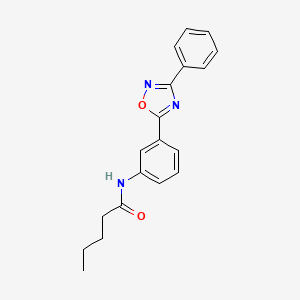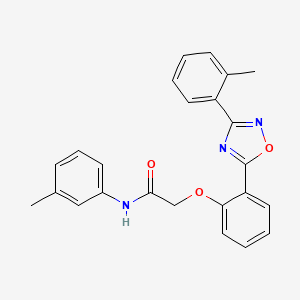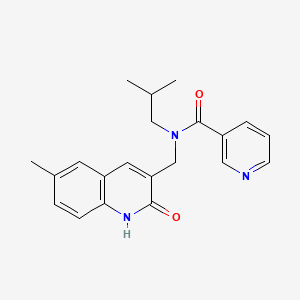
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, also known as Honokiol, is a natural compound found in the bark of the Magnolia tree. It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, Honokiol has gained attention from the scientific community for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide is not fully understood, but it is believed to work by targeting various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and use in experiments. It also has low toxicity, which makes it safe to use in experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide. One area of research is in developing new methods for synthesizing N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, which may make it easier to obtain and use in experiments. Another area of research is in identifying new therapeutic applications for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, particularly in treating neurological disorders and cardiovascular diseases. Additionally, research on the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide may lead to the development of new drugs that target similar pathways in the body.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide can be synthesized using a variety of methods, including extraction from the bark of Magnolia trees, chemical synthesis, and microbial synthesis. The most commonly used method is the extraction from the bark of Magnolia trees, which involves using solvents to extract the compound from the bark.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating neurological disorders and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-5-4-8-22-11-16)13-18-10-17-9-15(3)6-7-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMWMDGLCBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

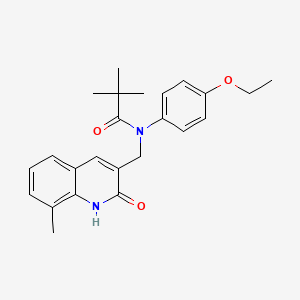
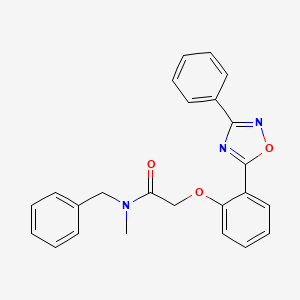
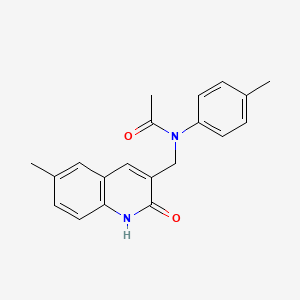
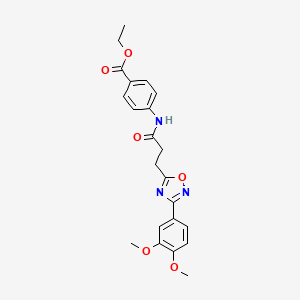

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
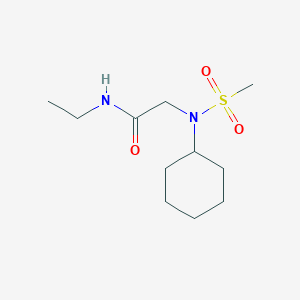




![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
